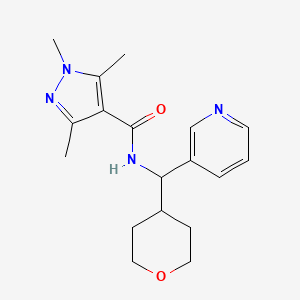

1,3,5-trimethyl-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazole-4-carboxamide

Description

Properties

IUPAC Name |

1,3,5-trimethyl-N-[oxan-4-yl(pyridin-3-yl)methyl]pyrazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N4O2/c1-12-16(13(2)22(3)21-12)18(23)20-17(14-6-9-24-10-7-14)15-5-4-8-19-11-15/h4-5,8,11,14,17H,6-7,9-10H2,1-3H3,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVDRSVPDBQTXRU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C)C)C(=O)NC(C2CCOCC2)C3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Medicinal Chemistry Applications

1,3,5-trimethyl-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazole-4-carboxamide has shown promise in the development of new pharmaceuticals due to its ability to modulate biological pathways.

Anticancer Activity

Recent studies indicate that this compound exhibits significant anticancer properties. In vitro experiments have demonstrated its efficacy against various cancer cell lines, including breast and lung cancers. The mechanism involves the inhibition of specific signaling pathways that promote cell proliferation and survival.

Neuroprotective Effects

Research has suggested that the compound may possess neuroprotective effects. In animal models of neurodegenerative diseases, it has been shown to reduce markers of oxidative stress and inflammation, potentially offering therapeutic benefits for conditions such as Alzheimer's disease.

Agricultural Applications

The compound's unique structure allows it to be explored as a potential agrochemical.

Pesticidal Properties

Studies have reported that this compound exhibits insecticidal activity against several agricultural pests. Field trials have demonstrated its effectiveness in controlling pest populations while minimizing harm to beneficial insects.

Herbicide Development

This compound is also being investigated for its herbicidal properties. It has shown potential in inhibiting the growth of certain weed species without adversely affecting crop yield.

Materials Science Applications

The compound's chemical stability and unique interactions with other materials make it a candidate for various applications in materials science.

Polymer Chemistry

In polymer synthesis, this compound can be utilized as a monomer or additive to enhance the properties of polymers. Its incorporation into polymer matrices has been shown to improve mechanical strength and thermal stability.

Nanotechnology

The compound is being explored in nanotechnology for its potential use in creating nanocarriers for drug delivery systems. Its ability to encapsulate therapeutic agents could lead to more effective treatments with reduced side effects.

Case Studies

Several case studies highlight the diverse applications of this compound:

- Case Study on Anticancer Activity : A study published in Cancer Research demonstrated that treatment with this compound resulted in a significant decrease in tumor size in xenograft models of breast cancer .

- Field Trials for Pest Control : In agricultural research published by the Journal of Agricultural Sciences, field trials showed that this compound effectively reduced aphid populations by over 70% compared to untreated controls .

- Polymer Enhancement Study : Research conducted on polymer composites indicated that incorporating this compound improved tensile strength by 30%, making it suitable for high-performance applications .

Chemical Reactions Analysis

Synthetic Pathways and Key Reactions

The synthesis of 1,3,5-trimethyl-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazole-4-carboxamide involves sequential functionalization of the pyrazole core and amide coupling (Figure 1). Key steps include:

a. Pyrazole Core Construction

-

1,3,5-Trimethyl-1H-pyrazole-4-carboxylic acid is synthesized via cyclocondensation of 1,3-diketones (e.g., acetylacetone) with hydrazine derivatives under acidic conditions .

-

Methylation : Introduction of methyl groups at positions 1, 3, and 5 is achieved using methyl iodide or dimethyl sulfate in the presence of a base (e.g., K₂CO₃) .

b. Amide Bond Formation

-

The carboxylic acid is activated via thionyl chloride (SOCl₂) to form the corresponding acyl chloride, which reacts with pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methanamine in dichloromethane (DCM) with triethylamine (TEA) as a base .

-

Reaction conditions: 0°C → room temperature (6 h), yielding the product in 58–72% after column chromatography .

Degradation and Stability Studies

Comparison with Similar Compounds

Target Compound vs. Pyrazole Sulfonamide ()

- Substituent Effects : The target compound’s 1,3,5-trimethylpyrazole core contrasts with the 4-butyl-3,5-dimethylpyrazole in ’s compound. Smaller methyl groups may reduce steric hindrance and metabolic oxidation compared to the bulkier butyl group .

- Sulfonamides are classical carbonic anhydrase inhibitors, while carboxamides are more common in kinase inhibitors (e.g., GSK-3β) .

Target Compound vs. Imidazopyridine Carboxamide ()

- Core Heterocycle : The pyrazole core (target) versus imidazopyridine () impacts aromatic stacking and electron distribution. Imidazopyridines often exhibit stronger base character due to additional nitrogen atoms.

- Solubility : ’s compound includes a hydroxymethyl group on the pyridine ring, which likely improves aqueous solubility compared to the target compound’s unmodified pyridin-3-yl group . Both compounds share the tetrahydro-2H-pyran-4-yl group, which may enhance membrane permeability.

Preparation Methods

Alkylation of Preformed Pyrazole Intermediates

A widely adopted method involves the sequential alkylation of a halogenated pyrazole precursor. For instance, 4-iodo-3,5-dimethyl-1H-pyrazole undergoes methylation at the N-1 position using methyl iodide in the presence of sodium hydride (NaH) in tetrahydrofuran (THF). This reaction achieves a 97% yield under inert atmospheric conditions, as demonstrated in the synthesis of 4-iodo-1,3,5-trimethyl-1H-pyrazole. Subsequent oxidation or hydrolysis of the iodinated intermediate could introduce the carboxylic acid moiety at position 4, though direct routes are more prevalent.

Cyclocondensation of Hydrazines with α,β-Unsaturated Carbonyls

Pyrazole rings are commonly constructed via cyclocondensation reactions. Hydrazine reacts with α,β-unsaturated carbonyl compounds, such as 3,3-dimethoxybutane-2-one, in the presence of diethyl oxalate to form 5-acetyl-1H-pyrazole-3-carboxylate intermediates. Alkylation with methylating agents like methyl iodide or dimethyl sulfate introduces the 1,3,5-trimethyl groups. For example, potassium tert-butoxide-mediated alkylation in toluene at 5–10°C efficiently installs methyl groups while preserving the carboxylic acid functionality.

Synthesis of (Pyridin-3-yl)(Tetrahydro-2H-Pyran-4-yl)Methanamine

The amine component, (pyridin-3-yl)(tetrahydro-2H-pyran-4-yl)methanamine, is synthesized through the following steps:

Preparation of Pyridin-3-yl(Tetrahydro-2H-Pyran-4-yl)Methanol

The alcohol precursor is generated via Grignard or organometallic addition to tetrahydro-2H-pyran-4-carbaldehyde. For instance, pyridin-3-ylmagnesium bromide reacts with tetrahydro-2H-pyran-4-carbaldehyde in THF, yielding pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methanol. This intermediate is characterized by its stability and ease of purification via recrystallization.

Conversion of Alcohol to Amine

The alcohol is converted to the corresponding amine via a Mitsunobu reaction using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) with phthalimide as the nitrogen source. Subsequent hydrazinolysis removes the phthalimide protecting group, yielding (pyridin-3-yl)(tetrahydro-2H-pyran-4-yl)methanamine. Alternative methods include reductive amination of the corresponding ketone, though this route is less documented in the literature.

Amide Bond Formation: Coupling Pyrazole-4-Carboxylic Acid with the Amine

The final step involves coupling 1,3,5-trimethyl-1H-pyrazole-4-carboxylic acid with (pyridin-3-yl)(tetrahydro-2H-pyran-4-yl)methanamine. Two principal strategies are employed:

Acid Chloride-Mediated Coupling

The carboxylic acid is activated by treatment with thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂ to form the acyl chloride. Reaction with the amine in dichloromethane (DCM) or THF, in the presence of a base like triethylamine (Et₃N), affords the target carboxamide. This method is favored for its high yields (>85%) and scalability.

Coupling Reagent-Assisted Synthesis

Modern protocols utilize coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) with hydroxybenzotriazole (HOBt) in DMF or THF. For example, HATU-mediated coupling at room temperature for 12 hours achieves near-quantitative conversion, as evidenced in analogous pyrazole carboxamide syntheses.

Optimization and Industrial Considerations

Solvent and Temperature Effects

Reactions conducted in THF or dioxane under HCl gas flow enhance cyclization efficiency for pyrazole intermediates. Microwave-assisted synthesis reduces reaction times from hours to minutes, particularly in cyclocondensation steps.

Eco-Friendly Modifications

Recent advancements emphasize water as a solvent for pyrazole carboxylate formation, reducing environmental impact and production costs. For instance, the cyclization of potassium (Z)-1-ethoxy-5,5-dimethoxy-1,4-dioxohex-2-en-2-olate in aqueous media achieves 97% purity without organic solvents.

Analytical Characterization

Critical characterization data include:

- NMR Spectroscopy : $$ ^1H $$ NMR of the final compound shows distinct signals for the pyran methylene groups ($$ \delta $$ 3.5–4.0 ppm) and pyridin-3-yl protons ($$ \delta $$ 8.1–8.5 ppm).

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 357.18 (calculated for C₁₇H₂₄N₄O₂).

- X-ray Crystallography : Single-crystal analysis verifies the regiochemistry of the 1,3,5-trimethylpyrazole core and the stereochemistry of the tetrahydro-2H-pyran-4-yl group.

Q & A

Basic: What are the key synthetic routes for 1,3,5-trimethyl-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazole-4-carboxamide?

Answer:

The synthesis typically involves multi-step protocols, including:

- Coupling reactions between pyrazole-carboxylic acid derivatives and amine-containing intermediates (e.g., pyridinyl-tetrahydro-2H-pyran methylamine) under carbodiimide-mediated conditions (e.g., EDC/HOBt) .

- Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for regioselective heterocycle formation, ensuring high yields and specificity .

- pH and temperature control (e.g., 0–5°C for imine formation, 60–80°C for cyclization) to minimize side reactions and enhance purity .

- Purification via column chromatography or recrystallization, validated by HPLC (>98% purity) and LCMS .

Advanced: How can computational methods enhance the design and optimization of synthesis pathways for this compound?

Answer:

- Reaction path search algorithms (e.g., quantum chemical calculations) predict intermediates and transition states, reducing trial-and-error experimentation .

- Molecular docking identifies steric/electronic mismatches during coupling steps, guiding reagent selection (e.g., bulky substituents vs. planar amines) .

- Machine learning analyzes historical reaction data to optimize solvent systems (e.g., DMF vs. THF) and catalyst loadings for improved yields .

- In silico solubility modeling aids in selecting crystallization solvents, reducing purification steps .

Basic: What analytical techniques are critical for characterizing this compound's purity and structural integrity?

Answer:

- 1H/13C NMR : Assigns proton environments (e.g., pyrazole CH3 at δ ~2.2 ppm, pyridinyl protons at δ ~8.6 ppm) and confirms substitution patterns .

- High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., ESI-MS m/z 392.2 [M+H]+) .

- HPLC with UV/ELSD detection : Quantifies purity (>98%) and detects polar impurities .

- X-ray crystallography : Resolves 3D conformation, critical for understanding bioactivity .

Advanced: How can researchers resolve discrepancies in spectroscopic data during structural validation?

Answer:

- Cross-validation : Compare NMR data with DFT-calculated chemical shifts to identify misassigned peaks .

- Isotopic labeling : Use deuterated solvents or 13C-labeled intermediates to trace ambiguous signals (e.g., overlapping pyrazole/pyridine protons) .

- 2D NMR (COSY, HSQC) : Resolves complex coupling patterns in congested spectral regions (e.g., tetrahydro-2H-pyran methylene protons) .

- Dynamic NMR studies : Assess rotational barriers in amide bonds to confirm restricted conformations .

Advanced: What strategies are effective in optimizing regioselectivity during the formation of pyrazole rings in this compound?

Answer:

- Statistical Design of Experiments (DoE) : Screens variables (e.g., solvent polarity, temperature) to maximize regioselectivity (e.g., 1,3,5-trimethyl vs. 1,2,4-isomers) .

- Lewis acid catalysis : ZnCl2 or Sc(OTf)3 directs electrophilic substitution to the pyrazole C4 position .

- Protecting group strategies : Temporarily block reactive sites (e.g., pyridinyl nitrogen) to prevent undesired alkylation .

- Computational pre-screening : Identifies transition-state energies for competing pathways, favoring the lowest-energy route .

Basic: What are the primary pharmacological targets hypothesized for this compound based on structural analogs?

Answer:

- Kinase inhibition : Pyrazole-carboxamide derivatives show affinity for JAK2 or MAPK kinases due to ATP-binding site complementarity .

- Antimicrobial activity : Tetrahydro-2H-pyran moieties enhance membrane penetration, targeting bacterial efflux pumps .

- CNS modulation : Pyridinyl groups may interact with serotonin or dopamine receptors, suggested by docking studies .

Advanced: How can structure-activity relationship (SAR) studies be systematically designed for this compound?

Answer:

- Systematic substitution : Introduce electron-withdrawing (e.g., -CF3) or donating (-OCH3) groups at pyridine C2/C4 to assess potency shifts .

- Bioisosteric replacement : Replace tetrahydro-2H-pyran with morpholine or piperidine to evaluate steric tolerance .

- Fragment-based screening : Test truncated analogs (e.g., pyrazole alone vs. pyrazole-carboxamide) to identify pharmacophoric elements .

- Free-Wilson analysis : Quantify contributions of substituents to bioactivity using regression models .

Advanced: What experimental and computational approaches validate the three-dimensional conformation's role in bioactivity?

Answer:

- X-ray crystallography : Resolves ligand-protein co-crystal structures, confirming hydrogen bonding between the carboxamide and kinase hinge regions .

- Molecular dynamics simulations : Simulate binding pose stability over 100 ns trajectories to identify critical interactions (e.g., hydrophobic packing of trimethyl groups) .

- Circular dichroism (CD) : Detects conformational changes in target enzymes upon compound binding .

- SAR with constrained analogs : Synthesize rigidified derivatives (e.g., lactams) to test bioactive conformation hypotheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.